Product packaging for Imidazo[1,2-a]pyrimidine-3-carboxylic acid(Cat. No.:CAS No. 64951-11-7)

Imidazo[1,2-a]pyrimidine-3-carboxylic acid

Cat. No.: B1313946
CAS No.: 64951-11-7
M. Wt: 163.13 g/mol
InChI Key: HZXJBCVANGLSGC-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O2 B1313946 Imidazo[1,2-a]pyrimidine-3-carboxylic acid CAS No. 64951-11-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-6(12)5-4-9-7-8-2-1-3-10(5)7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXJBCVANGLSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495498
Record name Imidazo[1,2-a]pyrimidine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64951-11-7
Record name Imidazo[1,2-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyrimidine-3-carboxylic acid
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Historical Context of Fused Heterocyclic Compounds in Medicinal Chemistry Research

The exploration of fused heterocyclic compounds in medicinal chemistry has a rich history, dating back to the early discoveries of natural alkaloids and the subsequent development of synthetic dyes and chemotherapeutics. Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a vast number of pharmaceuticals. beilstein-journals.org The fusion of two or more heterocyclic or carbocyclic rings gives rise to compounds with unique three-dimensional shapes and electronic properties, making them ideal candidates for interacting with biological targets.

Historically, the development of fused pyrimidine-based structures has been a cornerstone of medicinal chemistry. mdpi.com Pyrimidine (B1678525) itself is a fundamental component of nucleic acids (cytosine, thymine, and uracil), and its fused derivatives, such as purines (adenine and guanine), are central to numerous biological processes. This inherent biological relevance has spurred extensive research into synthetic fused pyrimidines as potential therapeutic agents. Over the decades, this has led to the discovery of numerous drugs with fused heterocyclic cores for a wide range of diseases, including infections, cancer, and cardiovascular disorders.

Rationale for Investigating the Imidazo 1,2 a Pyrimidine Scaffold in Drug Discovery

The Imidazo[1,2-a]pyrimidine (B1208166) scaffold has garnered significant attention from medicinal chemists for several compelling reasons. A primary driver of this interest is its structural resemblance to purines, which are fundamental building blocks of DNA and RNA. This concept, known as bioisosterism, involves the substitution of atoms or groups of atoms in a molecule with other atoms or groups that have similar physical or chemical properties, with the aim of creating a new compound with similar or enhanced biological activity. nih.gov The Imidazo[1,2-a]pyrimidine nucleus is considered a bioisostere of purine (B94841), allowing it to potentially interact with biological targets that recognize purines. nih.gov

This structural analogy suggests that Imidazo[1,2-a]pyrimidine derivatives could modulate the activity of enzymes and receptors that are involved in purine metabolism and signaling pathways. researchgate.net Furthermore, the fused ring system of Imidazo[1,2-a]pyrimidine provides a rigid and planar scaffold, which can be advantageous for binding to the active sites of proteins. The nitrogen atoms within the rings can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological macromolecules. The scaffold also allows for substitution at various positions, enabling chemists to fine-tune the compound's physicochemical properties and biological activity.

Overview of the Research Landscape for Imidazo 1,2 a Pyrimidine 3 Carboxylic Acid Derivatives

Classical and Contemporary Approaches to the Imidazo[1,2-a]pyrimidine Core Synthesis

The synthesis of the imidazo[1,2-a]pyrimidine core has been an area of intensive research, leading to the development of several efficient methods. These approaches range from traditional condensation reactions to modern multicomponent and intramolecular cyclization strategies.

Condensation Reactions with 2-Aminopyrimidines and α-Halocarbonyl Compounds

One of the most fundamental and widely employed methods for the synthesis of the imidazo[1,2-a]pyrimidine nucleus is the condensation reaction between a 2-aminopyrimidine (B69317) and an α-halocarbonyl compound. This reaction, a variation of the Tschitschibabin reaction, provides a direct route to the fused heterocyclic system. bio-conferences.orgnih.gov The initial step involves the N-alkylation of the endocyclic nitrogen of 2-aminopyrimidine with the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyrimidine ring. rsc.org

The versatility of this method allows for the introduction of various substituents on both the pyrimidine and imidazole (B134444) rings by selecting appropriately substituted starting materials. For instance, the reaction of 2-aminopyrimidine with 2-bromoacetophenone (B140003) derivatives leads to the formation of 2-phenylimidazo[1,2-a]pyrimidines. nih.gov The reaction conditions can be optimized using different catalysts and solvents to improve yields and reaction times. researchgate.net

Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyrimidine Synthesis

2-Aminopyrimidine Derivative α-Halocarbonyl Compound Catalyst/Conditions Product Yield (%) Reference
2-Aminopyrimidine 2-Bromoacetophenone Acetone, rt, overnight 2-phenylimidazo[1,2-a]pyrimidine - nih.gov
2-Aminopyridines α-Bromo/chloroketones No catalyst, no solvent, 60°C Imidazo[1,2-a]pyridines - bio-conferences.org
2-Aminopyrimidine Aryl ketone derivatives Gold nanoparticles, green solvent, heating 2-aryl-imidazo[1,2-a]pyrimidines High mdpi.com

Note: The table provides a selection of reported examples and conditions may vary.

Intramolecular Cyclization Reactions

Intramolecular cyclization represents another important strategy for the synthesis of the imidazo[1,2-a]pyrimidine core. rsc.org These reactions typically involve the formation of a precursor molecule containing the necessary functionalities that can then undergo cyclization to form the desired bicyclic system. A palladium-catalyzed intramolecular dehydrogenative coupling reaction has been developed for the synthesis of fused imidazo[1,2-a]pyrimidines, providing a practical approach from easily available substrates under mild conditions. acs.org Another approach involves a tandem mechanism that combines a Michael addition and an intramolecular cyclization. bio-conferences.org

Functionalization at the 3-Position of Imidazo[1,2-a]pyrimidines

Direct functionalization of the pre-formed imidazo[1,2-a]pyrimidine ring at the 3-position is a key strategy for introducing the carboxylic acid group or its precursors. rsc.org The C-3 position of the imidazo[1,2-a]pyrimidine is susceptible to electrophilic substitution. For example, a formyl group can be introduced at the 3-position, which can then be oxidized to a carboxylic acid. dergipark.org.tr

Another powerful method for functionalization at the 3-position is through metal-catalyzed cross-coupling reactions. For instance, 3-iodoimidazo[1,2-a]pyrimidines can be synthesized and subsequently used in Suzuki-Miyaura cross-coupling reactions with various boronic acids to introduce a wide range of substituents. researchgate.netingentaconnect.com While this method is primarily used for introducing aryl or other carbon-based groups, it demonstrates the feasibility of modifying the 3-position. Direct carboxylation methods, although less commonly reported for this specific scaffold, are an area of active research in heterocyclic chemistry.

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly pivotal in the synthesis of pharmacologically relevant molecules, aiming to reduce waste, energy consumption, and the use of hazardous substances. The synthesis of this compound analogues has benefited significantly from such approaches.

Microwave-Assisted Organic Synthesis (MAOS) Applications

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technology has been successfully applied to the synthesis of various imidazo[1,2-a]pyrimidine derivatives. For instance, a novel and efficient method for preparing disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters, which are key intermediates for anti-tuberculosis agents, has been developed using microwave heating. researchgate.net The condensation of 2-aminopyridines with ethyl 2-halogenated acetoacetates was achieved in ethanol (B145695) at 120°C within 20 to 30 minutes, demonstrating a significant rate enhancement. researchgate.net

Similarly, the synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives has been accomplished through a sequential two-step, one-pot, multicomponent reaction under microwave irradiation. nih.gov This method utilizes ethyl alcohol as a green solvent and offers moderate to good yields (46%-80%). nih.gov The synthesis of Schiff bases derived from imidazo[1,2-a]pyrimidine has also been significantly improved by microwave assistance, reducing reaction times from hours to minutes. dergipark.org.tr For example, the formation of N-(Phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine was completed in 60 minutes under microwave heating, compared to 10 hours with conventional methods. dergipark.org.tr

Derivative TypeReactantsConditionsReaction TimeYieldReference
Disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters2-aminopyridines, ethyl 2-halogenated acetoacetatesEthanol, 120°C, Microwave20-30 minAcceptable researchgate.net
Imidazo[1,2-a]pyrimidine containing imidazolesImidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957), benzil, primary amines, ammonium (B1175870) acetatep-toluenesulfonic acid, MicrowaveNot specified46-80% nih.gov
Imine derivativesImidazo[1,2-a]pyrimidine-2-carbaldehyde, aromatic aminesEthanol, 200W Microwave40-120 min60-85%
Schiff basesImidazo[1,2-a]pyrimidine-2-carbaldehyde, anilineToluene, Microwave60 minGood dergipark.org.tr
Table 1: Examples of Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine Derivatives.

Catalyst-Free and Reusable Catalyst Systems

The development of catalyst-free reactions and the use of reusable catalysts are cornerstones of green synthetic chemistry. An expeditious catalyst-free heteroannulation reaction for imidazo[1,2-a]pyridines/pyrimidines/pyrazines has been developed in a green solvent (H2O-IPA) under microwave irradiation. This method avoids the need for a catalyst, simplifying purification and reducing waste.

In the realm of reusable catalysts, gold nanoparticles have been employed for the synthesis of 2-arylsubstituted imidazo[1,2-a]pyrimidines. researchgate.net This method is highlighted as a feasible green chemistry approach. researchgate.net Another green approach involves the use of a novel nano-catalyst, kaolin–[TMS]–NH2⁺C(NO2)3⁻, for the synthesis of imidazo[1,2-a]pyrimidines under solvent-free conditions. researchgate.net Furthermore, Fe3O4@SiO2L-proline nanoparticles have been utilized as a reusable catalyst in aqueous media for the multicomponent synthesis of benzoimidazo[1,2-a]pyrimidines, with the catalyst being recoverable and reusable for up to 10 cycles without a detectable loss in activity.

Catalyst SystemDerivative TypeKey AdvantagesReference
Catalyst-FreeImidazo[1,2-a]pyridines/pyrimidines/pyrazinesEnvironmentally benign, simplified workup.
Gold Nanoparticles2-arylsubstituted imidazo[1,2-a]pyrimidinesGreen chemistry approach. researchgate.net
kaolin–[TMS]–NH2⁺C(NO2)3⁻Imidazo[1,2-a]pyrimidinesEco-friendly, solvent-free conditions. researchgate.net
Fe3O4@SiO2L-proline nanoparticlesBenzoimidazo[1,2-a]pyrimidinesReusable up to 10 times, aqueous media.
Table 2: Green Catalyst Systems in the Synthesis of Imidazo[1,2-a]pyrimidine Analogues.

Derivatization Strategies of this compound

The carboxylic acid group at the 3-position of the imidazo[1,2-a]pyrimidine scaffold is a versatile handle for a wide range of derivatization reactions, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents.

Formation of Esters and Amides

The synthesis of ester and amide derivatives of this compound is a common strategy in medicinal chemistry. For instance, a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides were synthesized and evaluated for their antituberculosis activity. acs.org The synthesis of these amides typically involves the hydrolysis of a corresponding ester, such as ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate, followed by condensation with an appropriate amine in the presence of a coupling agent. researchgate.net Similarly, the synthesis of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids, which can be considered derivatives, highlights the modification of the carboxylic acid functionality. frontiersin.org

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are another important class of derivatives that can be readily synthesized from an aldehyde precursor. The synthesis of imidazo[1,2-a]pyrimidine-2-carbaldehyde provides a key intermediate for the formation of a wide array of Schiff bases. dergipark.org.tr These are typically formed through the condensation reaction of the aldehyde with various primary amines. nih.govacs.orgtsijournals.com For example, new Schiff base heterocycles of the imidazo[1,2-a]pyrimidine nucleus were prepared by reacting 2-phenylimidazo[1,2-a]pyrimidin-3-amine (B1317505) with substituted aldehydes in ethanol with a catalytic amount of acetic acid. nih.gov The reaction is often carried out at room temperature and yields analytically pure products in high yields. nih.gov Microwave-assisted methods have also been shown to be highly efficient for the synthesis of these imine derivatives. dergipark.org.tr

Starting MaterialReagentDerivative TypeConditionsReference
2-phenylimidazo[1,2-a]pyrimidin-3-amineSubstituted aldehydesSchiff BaseEthanol, acetic acid (cat.), room temperature, 24h nih.gov
Imidazo[1,2-a]pyrimidine-2-carbaldehydeAromatic aminesSchiff Base (Imine)Toluene, reflux or microwave dergipark.org.tr
2-(4-bromophenyl)imidazo[1,2-a]Pyridine-3-carboxyaldehydeSubstituted anilinesSchiff BaseMethanol, glacial acetic acid (cat.), reflux, 6-8h tsijournals.com
Table 3: Synthesis of Schiff Base Derivatives of Imidazo[1,2-a]pyrimidine.

Scaffold Hopping and Hybrid Molecule Design

Scaffold hopping is a computational chemistry strategy used in drug design to identify molecules with different core structures but similar biological activity. This approach has been applied to the imidazo[1,2-a]pyridine scaffold, a close relative of the pyrimidine analogue. In one study, 2-arylideneimidazo[1,2-a]pyridinones were designed as topoisomerase IIα-inhibiting anticancer agents by scaffold-hopping from the natural product aurones. nih.gov This demonstrates the potential for discovering novel, patentable chemical entities with desired pharmacological profiles by modifying the core heterocyclic system. The design of hybrid molecules, which combine the imidazo[1,2-a]pyrimidine scaffold with other pharmacophores, is another promising strategy for developing new drugs. dergipark.org.tr

Introduction of Diverse Substituent Moieties

The strategic introduction of diverse substituent moieties onto the this compound framework is a key step in the development of new chemical entities with tailored properties. Functionalization of this core structure can be achieved at various positions, allowing for the systematic exploration of the chemical space and the optimization of biological activity. Methodologies often involve multi-step synthetic sequences, starting with the construction of the core heterocyclic system followed by the introduction or modification of peripheral functional groups.

A common approach involves the initial synthesis of a substituted imidazo[1,2-a]pyrimidine core, which is then elaborated to introduce the 3-carboxylic acid moiety or other desired substituents. For instance, condensation of 2-aminopyrimidine with α-haloketones is a well-established method for constructing the imidazo[1,2-a]pyrimidine scaffold. nih.gov The choice of the initial building blocks allows for the incorporation of diversity at the C2 and other positions.

Further functionalization can be achieved through various organic reactions. For example, the introduction of an aldehyde group at the 3-position can be accomplished through Vilsmeier-Haack type reactions using reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF). researchgate.net This aldehyde can then serve as a versatile handle for further modifications, such as the formation of Schiff bases by reaction with various aromatic amines. researchgate.net These imines can be subsequently reduced to afford aminomethyl derivatives. researchgate.net

Another strategy for introducing diversity is through the direct nitrosation of the imidazo[1,2-a]pyrimidine ring system, followed by reduction to an amino group. nih.gov This amino group can then be derivatized, for instance, by forming Schiff bases with a wide range of aldehydes. nih.gov

The following tables summarize selected research findings on the introduction of diverse substituent moieties onto the imidazo[1,2-a]pyrimidine core, which can be adapted for derivatives of the parent carboxylic acid.

Table 1: Synthesis of 3-Amino-Substituted Imidazo[1,2-a]pyrimidine Derivatives

This table details the transformation of a 3-nitroso derivative to a 3-amino compound, which then serves as a precursor for synthesizing various Schiff bases.

Starting MaterialReagents and ConditionsProductReaction Type
3-nitroso-2-phenylimidazo[1,2-a]pyrimidineReduction2-phenylimidazo[1,2-a]pyrimidin-3-amineReduction of Nitroso Group
2-phenylimidazo[1,2-a]pyrimidin-3-amineSubstituted aldehydes, ethanol, acetic acid (catalyst), room temperature, 24hImidazo[1,2-a]pyrimidine Schiff base derivativesSchiff Base Formation

Table 2: Synthesis of 3-Carbaldehyde and Subsequent Derivatives of Imidazo[1,2-a]pyrimidine

This table outlines the introduction of a formyl group at the C3 position and its subsequent conversion to Schiff bases and aminomethyl derivatives.

Starting MaterialReagents and ConditionsIntermediate/ProductReaction Type
2-biphenyl imidazo(1,2-a)pyrimidinePOCl3, DMF, CHCl33-Carbaladehyde derivative of fused imidazo (B10784944)/pyrimidineVilsmeier-Haack Formylation
3-Carbaladehyde derivativeDifferent aromatic aminesNew Schiff basesSchiff Base Formation
3-imine derivativesSodium borohydride3-aminomethyl-2-biphenyl imidazo (1,2-a)pyrimidine derivativesReduction of Imine

Antimicrobial and Anti-infectious Activities

Derivatives of the this compound core have emerged as a promising class of antimicrobial and anti-infectious agents. Researchers have synthesized and evaluated numerous analogues, demonstrating significant activity against various pathogens, including resilient strains of Mycobacterium tuberculosis and viruses like HIV-1.

Tuberculosis (TB) remains a major global health issue, exacerbated by the rise of drug-resistant strains. researchgate.net The development of novel antitubercular agents is, therefore, a critical area of research. Imidazo[1,2-a]pyridine-3-carboxamides, closely related to the pyrimidine core, have shown exceptional promise in this domain. rsc.orgrsc.org

Numerous studies have highlighted the potent activity of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives against drug-sensitive strains of Mycobacterium tuberculosis (Mtb), such as the H37Rv strain. A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides displayed excellent in vitro activity, with the seven most active compounds showing Minimum Inhibitory Concentration (MIC₉₀) values ranging from 0.069 to 0.174 μM. rsc.org Further investigations into 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides also revealed significant potency, with MIC₉₀ values often falling in the sub-micromolar range. rsc.org For instance, certain derivatives exhibited MIC₉₀ values as low as ≤0.006 μM against the Mtb H37Rv strain. rsc.orgnih.gov The initial "hit" compound in one study, after re-screening, showed an MIC of 0.2 μM. nih.gov

Table 1: In Vitro Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives against Drug-Sensitive Mtb H37Rv
Compound SeriesReported MIC Range (μM)Reference
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides0.069 - 0.174 rsc.org
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides≤0.006 rsc.orgnih.gov
Initial "Hit" Compound 50.2 nih.gov

A significant advantage of the imidazo[1,2-a]pyridine-3-carboxamide scaffold is its potent activity against drug-resistant Mtb strains. rsc.orgcapes.gov.br Several derivatives have demonstrated remarkable efficacy against both multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) clinical isolates. capes.gov.bracs.org One study reported a set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides with MIC₉₀ values ranging from 0.07 to 2.2 μM against MDR-TB and 0.07 to 0.14 μM against XDR-TB strains. rsc.org A particularly potent compound, designated as 18 , was found to be more active than the clinical candidate PA-824 against nearly all drug-resistant strains screened, with MICs ranging from <0.03 to 0.8 μM. nih.gov This exceptional activity against resistant strains suggests that these compounds may act on a novel and essential target within the bacterium. nih.gov

Table 2: Efficacy of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives against Drug-Resistant Mtb Strains
Compound Series/DerivativeStrain TypeReported MIC₉₀ Range (μM)Reference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMDR-TB0.07 - 2.2 rsc.org
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesXDR-TB0.07 - 0.14 rsc.org
Compound 18MDR & XDR-TB<0.03 - 0.8 nih.gov

Systematic structure-activity relationship (SAR) studies have been crucial in optimizing the antitubercular potency of the imidazo[1,2-a]pyridine-3-carboxamide scaffold. Initial strategies involved evaluating a panel of analogues with various substitutions on the amide's phenyl ring. nih.gov It was observed that there was a slight preference for para-substitution in terms of potency. nih.gov For instance, a para-methoxy analogue showed better activity than the ortho- or meta-isomers. nih.gov

Further SAR explorations led to the discovery that incorporating bulky and more lipophilic biaryl ethers resulted in compounds with nanomolar potency. rsc.org This enhancement in activity was dramatic, with some compounds achieving MIC₉₀ values of ≤0.006 μM. rsc.org The substitution on the imidazo[1,2-a]pyridine core itself also plays a role; for example, replacing a 7-methyl group with a 7-chloro group was found to decrease activity approximately fivefold. nih.gov Conversely, modifications at the 2-position of the imidazo[1,2-a]pyridine ring have also been explored. However, 2-carboxamide (B11827560) derivatives of imidazo[1,2-a]pyridines generally exhibited weaker MICs compared to their 3-carboxamide counterparts, suggesting a potential shift in the mode of action. rsc.org

The versatility of the imidazo[1,2-a]pyrimidine scaffold extends to antiviral applications. nih.govmdpi.com Derivatives have been synthesized and evaluated for activity against a range of viruses, with notable success in the inhibition of HIV-1.

HIV-1 integrase is a well-established target for the development of novel antiretroviral drugs. benthamdirect.comnih.gov In this context, a series of 4-oxo-4,10-dihydrobenzo rsc.orgcapes.gov.brThis compound derivatives were designed and synthesized as potential HIV-1 integrase inhibitors. benthamdirect.comnih.gov In vitro anti-HIV-1 activity in cell-based assays revealed that several compounds displayed moderate to good inhibitory activity. benthamdirect.comnih.gov Specifically, compounds 5 , 6a , and 6k exhibited EC₅₀ values of 4.14, 1.68, and 0.8 μM, respectively. benthamdirect.comnih.gov Compound 6k was identified as the most promising of the series, with a high selectivity index (SI) of 175. benthamdirect.comnih.gov However, when tested in a direct integrase inhibition assay, most of the analogues did not show significant effects against the enzyme, with the exception of compound 5 , which had an IC₅₀ value of 45 μM. benthamdirect.comnih.gov These findings suggest that while the 4-oxo-4,10-dihydrobenzo rsc.orgcapes.gov.brThis compound scaffold is a promising lead for developing new anti-HIV-1 drugs, further optimization is needed to enhance direct integrase inhibition. benthamdirect.comnih.gov

Table 3: Anti-HIV-1 Activity of 4-Oxo-4,10-dihydrobenzo rsc.orgcapes.gov.brThis compound Derivatives
CompoundEC₅₀ (μM) (Cell-based Assay)IC₅₀ (μM) (Integrase Inhibition Assay)Selectivity Index (SI)Reference
54.1445Not Reported benthamdirect.comnih.gov
6a1.68Not SignificantNot Reported benthamdirect.comnih.gov
6k0.8Not Significant175 benthamdirect.comnih.gov

Antiviral Activities

SARS-CoV-2 Antiviral Potential (e.g., hACE2 and Spike Protein Inhibition)

The global health crisis caused by SARS-CoV-2 has spurred intensive research into antiviral agents. The entry of SARS-CoV-2 into human cells is primarily mediated by the interaction between its spike glycoprotein (B1211001) and the human angiotensin-converting enzyme 2 (hACE2) receptor. nih.govplos.org This interaction makes the spike protein and hACE2 prime targets for therapeutic intervention. Consequently, derivatives of Imidazo[1,2-a]pyrimidine have been investigated as potential inhibitors of this crucial protein-protein interaction. nih.gov

In a computational study, a series of novel Imidazo[1,2-a]pyrimidine Schiff base derivatives were designed and evaluated for their potential to dually inhibit hACE2 and the SARS-CoV-2 spike protein. nih.govresearchgate.net Molecular docking simulations were performed to predict the binding affinities of these compounds to the target proteins. The results indicated that the synthesized compounds exhibited promising binding capabilities. One of the top-scoring compounds demonstrated a remarkable binding affinity of -9.1 kcal/mol to hACE2 and -7.3 kcal/mol to the spike protein. nih.govnih.gov These values are comparable to or better than those of reference molecules, such as the natural hACE2 ligand Angiotensin II (-9.2 kcal/mol), the known inhibitor MLN-4760 (-7.3 kcal/mol), and Cannabidiolic Acid (CBDA) (-5.7 kcal/mol), which has been shown to bind the spike protein. nih.govresearchgate.netnih.gov These findings suggest that this compound derivatives could act as effective cell entry inhibitors, thereby preventing SARS-CoV-2 infection. nih.govresearchgate.net

Binding Affinities of Imidazo[1,2-a]pyrimidine Derivatives and Reference Compounds to hACE2 and SARS-CoV-2 Spike Protein. nih.govnih.gov
CompoundBinding Affinity to hACE2 (kcal/mol)Binding Affinity to Spike Protein (kcal/mol)
Top-Scoring Imidazo[1,2-a]pyrimidine Derivative-9.1-7.3
Angiotensin II (Reference)-9.2-
MLN-4760 (Reference Inhibitor)-7.3-
Cannabidiolic Acid (CBDA) (Reference)--5.7
Activity against Other Viruses (e.g., HIV, Hepatitis C)

The antiviral properties of the Imidazo[1,2-a]pyrimidine scaffold are not limited to SARS-CoV-2. Research has indicated that this class of compounds possesses potential activity against other significant viral pathogens, including Human Immunodeficiency Virus (HIV) and Hepatitis C virus. nih.gov

Specifically, novel series of 4-oxo-4,10-dihydrobenzo researchgate.netscirp.orgThis compound derivatives have been synthesized and evaluated as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov In a cell-based assay, several of these compounds displayed good to moderate anti-HIV-1 activity. Compound 6k emerged as the most potent, with a half-maximal effective concentration (EC₅₀) of 0.8 μM and a selectivity index (SI) of 175. nih.gov Other derivatives, such as compounds 5 and 6a , also showed notable activity with EC₅₀ values of 4.14 μM and 1.68 μM, respectively. nih.gov These results highlight the potential of these derivatives as lead compounds for developing new anti-HIV-1 drugs. nih.gov

Furthermore, a series of Imidazo[1,2-a]pyridine-Schiff base derivatives were tested for their in vitro antiviral activity against HIV-1 and HIV-2. rsc.org One compound in this series displayed EC₅₀ values of 82.02 μg/ml against HIV-1 and 47.72 μg/ml against HIV-2, indicating a potential for broad anti-HIV activity. rsc.org

In Vitro Anti-HIV-1 Activity of 4-Oxo-4,10-dihydrobenzo researchgate.netscirp.orgThis compound Derivatives. nih.gov
CompoundEC₅₀ (μM)Selectivity Index (SI)
54.14-
6a1.68-
6k0.8175

Antifungal and Anticandidosic Activities

Derivatives of Imidazo[1,2-a]pyrimidine have demonstrated significant potential as antifungal and anticandidosic agents. ekb.egnih.gov Fungal infections, particularly those caused by Candida species, pose a growing health problem, necessitating the development of new therapeutic agents. mdpi.com

One study investigated 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives for their activity against a resistant strain of Candida albicans. scirp.orgscirp.org Using the microdilution method to determine the minimum inhibitory concentration (MIC), four compounds (10a, 10b, 10c, and 10i ) were found to be active, with MICs below 300 μmol/L. Compound 10i was particularly potent, with an MIC of 41.98 μmol/L. scirp.orgscirp.org Another study on 1-(3-nitroimidazo[1,2-a]pyridinyl)-3-arylhydrazone derivatives showed that methylated and brominated compounds were the most active against a fluconazole-resistant strain of C. albicans. tsijournals.com

The antifungal activity of 3-benzoyl imidazo[1,2-a]pyrimidines has also been explored against a panel of seven Candida species. mdpi.com These compounds were evaluated for their ability to inhibit lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme for fungal growth. In general, the tested compounds showed greater inhibitory activity than reference drugs fluconazole (B54011) and ketoconazole. Compounds 4j and 4f were the most active, exhibiting the best MIC₅₀ values against C. guilliermondii and C. glabrata, respectively, which was attributed to the presence of electron-withdrawing substituents on the benzene (B151609) ring. mdpi.com

Additionally, certain chalcone (B49325) derivatives of imidazo[1,2-c]pyrimidine (B1242154) have shown activity against C. albicans and Aspergillus flavus. ekb.eg Compound 5b , for instance, displayed significant inhibition against C. albicans (70.37%) and A. flavus (52%) when compared to the standard drug Colitrimazole. ekb.eg

Anticandidosic Activity of 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives. scirp.orgscirp.org
CompoundMinimum Inhibitory Concentration (MIC) against C. albicans (μmol/L)
10a>300
10b282.17
10i41.98

Antibacterial Activity

The Imidazo[1,2-a]pyrimidine core is a key structural feature in various compounds exhibiting antibacterial properties. derpharmachemica.com Research has shown that derivatives of this scaffold are active against both Gram-positive and Gram-negative bacteria. dergipark.org.tr

A study on novel imidazo[1,2-a]pyrimidine chalcone derivatives demonstrated excellent to good activity against several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. derpharmachemica.com The activity of these compounds was found to be comparable to the reference drug, Ciprofloxacin. derpharmachemica.com Another study involving different chalcone derivatives of imidazo[1,2-c]pyrimidine also reported significant antibacterial effects. Compound 5f showed notable activity against S. aureus (87.5% inhibition), Bacillus subtilis (82.61% inhibition), P. aeruginosa (78.26% inhibition), and E. coli (64% inhibition) relative to Ampicillin. ekb.eg

Furthermore, a panel of six imidazo[1,2-a]pyridine-3-carboxamides (IAPs) was evaluated for activity against Mycobacterium avium, a bacterium that can cause serious infections. nih.gov These compounds showed low-micromolar activity, with one derivative, ND-10885 , demonstrating significant efficacy in an in vivo mouse infection model. nih.gov This suggests that IAPs represent a new class of antibiotics that could be effective against this pathogen. nih.gov

Antibacterial Activity of Imidazo[1,2-c]pyrimidine Chalcone Derivative 5f. ekb.eg
Bacterial StrainInhibition (%) Compared to Ampicillin
Staphylococcus aureus87.5
Bacillus subtilis82.61
Pseudomonas aeruginosa78.26
Escherichia coli64.0

Antiprotozoal Activities (e.g., Antileishmanial, Antikinetoplastid)

Protozoal diseases, such as leishmaniasis and trypanosomiasis, continue to be a major health concern in many parts of the world. The Imidazo[1,2-a]pyridine scaffold, a close relative of the imidazo[1,2-a]pyrimidine core, has been identified as a promising starting point for the development of new antiprotozoal agents. nih.gov

In one study, thirty-five novel 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides were synthesized and screened for their in vitro activity against Leishmania major (the causative agent of cutaneous leishmaniasis) and Trypanosoma brucei (the causative agent of African trypanosomiasis). nih.gov Several of the synthesized compounds exhibited potent antileishmanial activity. For instance, compound 10d was identified as the most active against L. major, with a half-maximal inhibitory concentration (IC₅₀) of 1.1 μM. Other compounds, such as 8f , 10c , and 10e , also showed significant activity with IC₅₀ values of 2.1 μM, 2.3 μM, and 2.4 μM, respectively. nih.gov Molecular docking studies suggested that these compounds may exert their effect by binding to the leishmanial trypanothione (B104310) reductase enzyme. nih.gov

In Vitro Antileishmanial Activity of Imidazo-[1,2-a]-pyridine-3-carboxamide Analogues against L. major. nih.gov
CompoundIC₅₀ (μM)
8f2.1
10c2.3
10d1.1
10e2.4

Anticancer and Antitumor Properties

Imidazo[1,2-a]pyrimidine derivatives and related imidazo[1,2-a]pyridines have garnered significant interest as potential anticancer therapeutics due to their potent inhibitory functions against various cancer cells. nih.govresearchgate.netnih.gov In vitro studies have demonstrated that these compounds have therapeutic effects against a range of cancer cell lines, including breast, lung, and liver cancers. researchgate.netchemmethod.com

In a study investigating novel imidazo[1,2-a]pyridine compounds against the HCC1937 breast cancer cell line, compounds IP-5 and IP-6 showed strong cytotoxic effects with IC₅₀ values of 45 μM and 47.7 μM, respectively. nih.govnih.gov Another compound, IP-7 , was less potent but still active with an IC₅₀ of 79.6 μM. nih.govnih.gov Similarly, a different study on novel imidazo[1,2-a]pyridine hybrids tested against A549 (lung cancer) and HepG2 (liver carcinoma) cell lines found significant cytotoxic potential. chemmethod.com Compound HB9 exhibited an IC₅₀ value of 50.56 μM against A549 cells, while compound HB10 showed an IC₅₀ of 51.52 μM against HepG2 cells, both performing better than the conventional chemotherapy drug Cisplatin in the same assay. chemmethod.com The anticancer effects of these compounds are often attributed to their ability to inhibit key molecular pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway. researchgate.net

Cytotoxicity of Imidazo[1,2-a]pyridine/pyrimidine Derivatives Against Various Cancer Cell Lines. nih.govnih.govchemmethod.com
CompoundCell LineCancer TypeIC₅₀ (μM)
IP-5HCC1937Breast45
IP-6HCC1937Breast47.7
IP-7HCC1937Breast79.6
HB9A549Lung50.56
HB10HepG2Liver51.52
Cisplatin (Reference)A549Lung53.25
Cisplatin (Reference)HepG2Liver54.81

Induction of Mitochondrial Pathway-Mediated Apoptosis

A key mechanism through which Imidazo[1,2-a]pyrimidine and its related derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. researchgate.net Specifically, these compounds have been shown to activate the intrinsic, or mitochondrial, pathway of apoptosis. researchgate.net

One study demonstrated that a novel imidazo[1,2-a]pyridine compound triggers apoptosis in HeLa cervical cancer cells through the p53/Bax-mediated activation of the mitochondrial pathway. researchgate.net Further research on imidazo[1,2-a]pyridine compounds in breast cancer cells confirmed their ability to induce apoptosis. nih.gov Treatment with these agents led to an increase in the levels of pro-apoptotic proteins such as Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial pathway, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioner enzymes of apoptosis. The studies observed increased levels of cleaved caspases 3, 7, and 9, confirming the induction of both the intrinsic (via caspase-9) and extrinsic apoptotic pathways. nih.gov These findings indicate that the capacity of these compounds to trigger mitochondrial-mediated apoptosis is a central component of their anticancer activity. nih.govresearchgate.net

Targeting KRAS Oncogene

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, making it a critical target for anticancer therapies. While research into direct KRAS inhibitors is intensive, specific studies on this compound derivatives are emerging. However, the broader class of imidazo[1,2-a]pyridine derivatives has shown potential as a novel scaffold for covalent KRAS inhibitors. rsc.org For instance, a synthesized derivative, compound I-11, was identified as a potent anticancer agent against KRAS G12C-mutated NCI-H358 cells. rsc.org This suggests that the imidazo[1,2-a]pyrimidine core could be a viable framework for developing new agents targeting oncogenic KRAS. rsc.org Additionally, other pyrimidine and purine (B94841) analogs have been designed and synthesized as inhibitors for the KRAS G12D mutation, showing potent anticancer activity against cell lines with this mutation. nih.gov The anticancer potential of the imidazo[1,2-a]pyrimidine scaffold is also supported by studies showing its activity against various cancer cell lines, including laryngeal carcinoma and breast cancer. researchgate.netnih.gov

Anti-inflammatory and Analgesic Effects

Derivatives of the imidazo[1,2-a]pyrimidine class have been investigated for their anti-inflammatory and analgesic properties. acs.orgresearchgate.netresearchgate.net Studies have shown that these compounds can possess significant anti-inflammatory activity, in some cases comparable to standard drugs like ibuprofen. researchgate.net A study on acidic imidazo[1,2-c]pyrimidine derivatives demonstrated anti-inflammatory effects in carrageenan-induced paw edema and pleurisy in rats. nih.gov The same study also confirmed analgesic activity in mouse models. nih.gov The mechanism for these effects is often linked to the inhibition of cyclooxygenase (COX) enzymes.

COX-2 Selectivity Studies

A significant focus within the anti-inflammatory research of this compound class has been on the selective inhibition of cyclooxygenase-2 (COX-2). dergipark.org.tr Selective COX-2 inhibitors are desirable as they can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. mdpi.com

Several studies have synthesized and evaluated imidazo[1,2-a]pyridine and benzo acs.orgdergipark.org.trimidazo[1,2-a]pyrimidine derivatives that exhibit high potency and selectivity for the COX-2 enzyme. researchgate.netnih.gov The introduction of a methylsulfonyl (SO2Me) group at the para position of a C-2 phenyl ring has been shown to enhance COX-2 potency and selectivity. nih.gov

CompoundCOX-2 IC50 (µM)Selectivity Index (SI)Reference
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n)0.07508.6 nih.gov
2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (6f)0.07-0.1857-217 researchgate.net

Neurological Activities

The imidazo[1,2-a]pyrimidine scaffold is a key structural element in compounds with significant neurological activity.

PDE10A Inhibition

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the brain, and its inhibition is a promising strategy for the treatment of neuropsychiatric disorders like schizophrenia. Imidazo[1,2-a]pyrimidine derivatives have been identified as a class of potent and selective PDE10A inhibitors. dergipark.org.trnih.gov Studies have shown that compounds with this backbone exhibit high affinity for the PDE10A enzyme and good metabolic stability. nih.gov

Other Reported Biological Activities

The therapeutic potential of imidazo[1,2-a]pyrimidine derivatives extends beyond the areas mentioned above.

Antidiabetic: Some imidazo[1,2-a]pyrimidine derivatives have been investigated as α-glucosidase inhibitors for the potential treatment of diabetes mellitus. researchgate.net

Proton Pump Inhibition: Closely related imidazo[1,2-a]pyridine derivatives have been found to exhibit excellent activity in inhibiting the gastric H+/K+-ATPase (proton pump). google.com This makes them effective for the prevention or treatment of diseases caused by excessive gastric acid secretion, such as peptic ulcers and gastroesophageal reflux disease (GERD). google.comnih.gov

Insecticidal: While not extensively detailed in the provided context, the broad biological activity of this scaffold suggests potential applications in various fields, including agriculture.

Antipyretic: Early research into imidazo[1,2-a]pyrimidine derivatives identified them as having antipyretic (fever-reducing) activity. acs.orgnih.gov

Antiulcer: The proton pump inhibiting activity of related compounds directly contributes to their antiulcer effects. google.comacs.org Substituted imidazo[1,2-a]pyridines have been described as a novel class of antiulcer agents that possess both gastric antisecretory and cytoprotective properties. nih.gov

Mechanistic Investigations and Target Identification

Elucidation of Molecular Mechanisms of Action (MoA)

Derivatives of imidazo[1,2-a]pyrimidine (B1208166) exhibit a range of biological effects, and understanding their molecular mechanisms is crucial for therapeutic development. These compounds are recognized as synthetic bioisosteres of purine (B94841) bases, which provides a foundational clue to their mechanism of action beilstein-journals.org. This structural similarity allows them to interact with biological targets that normally bind purines, such as enzymes and receptors involved in nucleic acid synthesis and cellular signaling.

Chemogenomic assays in Saccharomyces cerevisiae have revealed that seemingly minor structural changes to the imidazo[1,2-a]pyrimidine core can lead to distinctly different mechanisms of action. For instance, a 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine was found to act as a DNA poison, causing damage to nuclear DNA and inducing mutagenesis. In contrast, a closely related imidazo[1,2-a]pyridine (B132010) derivative targeted mitochondrial functions plos.org. This highlights the nuanced structure-activity relationships that govern the molecular mechanisms of this class of compounds.

Identification of Specific Biological Targets

Research has identified several specific biological targets for imidazo[1,2-a]pyrimidine derivatives, spanning bacterial and viral enzymes as well as receptors in the central nervous system.

Inhibition of Key Bacterial Enzymes (e.g., QcrB, InhA)

The imidazo[1,2-a]pyridine scaffold, structurally related to imidazo[1,2-a]pyrimidines, has shown potent activity against Mycobacterium tuberculosis through the inhibition of key enzymes. One such target is the ubiquinol cytochrome C reductase (QcrB), a crucial component of the electron transport chain. Imidazo[1,2-a]pyridine amides are a class of anti-TB drugs, including the clinical candidate Telacebec (Q203), that target the QcrB subunit of the cytochrome bcc-aa3 complex rsc.orgchemrxiv.org. Spontaneous resistant mutants of M. bovis BCG against imidazo[1,2-a]pyridine inhibitors revealed a single nucleotide polymorphism in the qcrB gene, confirming it as the target nih.gov. This inhibition disrupts the oxidative phosphorylation pathway, which is essential for ATP synthesis and the survival of both replicating and non-replicating mycobacteria rsc.orgchemrxiv.org.

Another important target in Mycobacterium tuberculosis is the enoyl-acyl carrier protein reductase (InhA), which is essential for mycolic acid biosynthesis. While research has focused on imidazo[1,2-a]pyridine derivatives as InhA inhibitors, the shared heterocyclic core suggests a potential avenue of exploration for imidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives as well researchgate.netbenthamdirect.com. Molecular docking studies of imidazo[1,2-a]pyridine-2-carboxamide derivatives have shown good inhibitory potential against the InhA enzyme nih.gov.

Interaction with Viral Proteins (e.g., HIV-1 Integrase, SARS-CoV-2 hACE2 and Spike Protein)

Derivatives of this compound have been investigated as potential antiviral agents, particularly against HIV-1. HIV-1 integrase is a key enzyme for the development of novel anti-HIV-1 drugs benthamdirect.com. A series of 4-oxo-4,10-dihydrobenzo nih.govnih.govThis compound derivatives were designed as HIV-1 integrase inhibitors benthamdirect.comdergipark.org.tr. While many analogues did not show significant direct inhibition of the integrase enzyme in biochemical assays, one compound demonstrated an IC50 value of 45 μM benthamdirect.com. This suggests that the antiviral activity observed in cell-based assays may involve complex interactions within the cellular environment or with other viral/host factors.

In the context of the SARS-CoV-2 pandemic, the interaction between the viral spike protein and the human angiotensin-converting enzyme 2 (hACE2) receptor is a critical entry point for the virus researchgate.netmdpi.com. Molecular docking studies have explored the potential of imidazo[1,2-a]pyrimidine Schiff base derivatives to act as dual inhibitors of hACE2 and the spike protein nih.govresearchgate.net. The results indicated a strong binding affinity for these targets, with the top-scoring compound showing a remarkable affinity of -9.1 kcal/mol to hACE2 and -7.3 kcal/mol to the spike protein nih.govresearchgate.net. These computational findings suggest that imidazo[1,2-a]pyrimidine derivatives could potentially block SARS-CoV-2 cell entry nih.gov.

Receptor Binding Studies (e.g., GABAA Receptors)

Imidazo[1,2-a]pyrimidines are known to be ligands for the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor nih.govdergipark.org.tr. These receptors are the major inhibitory neurotransmitter receptors in the central nervous system. Studies have shown that imidazo[1,2-a]pyrimidine derivatives can act as high-affinity GABAA agonists, with functional selectivity for the α2 and α3 subtypes over the α1 subtype nih.govacs.orgnih.gov. This subtype selectivity is significant, as it may allow for the development of anxiolytic agents with minimal sedative effects acs.orgnih.gov.

Insights from Cellular Assays and In Vivo Efficacy Studies

In Vitro Anti-HIV-1 Activity in Cell-Based Assays

The antiviral potential of 4-oxo-4,10-dihydrobenzo nih.govnih.govThis compound derivatives has been evaluated in cell-based assays against HIV-1 benthamdirect.com. Several compounds from this series displayed moderate to good inhibitory activity. The most potent compound, 6k , exhibited an EC50 of 0.8 μM and a selectivity index (SI) of 175, indicating a favorable profile for potential anti-HIV-1 drug development benthamdirect.com. These results underscore the promise of the this compound scaffold as a basis for designing new antiviral therapeutics benthamdirect.com.

CompoundEC₅₀ (μM)CC₅₀ (μM)Selectivity Index (SI)
54.14>200>48
6a1.68>200>119
6k0.8140175

Data sourced from in-vitro anti-HIV-1 activity assays in cell culture. benthamdirect.com

Table of Compounds

Efficacy in Acute Mouse Models of Infection

A comprehensive review of available scientific literature indicates a notable absence of studies evaluating the in vivo efficacy of this compound in acute mouse models of infection. Research in this area has predominantly focused on the closely related class of compounds, imidazo[1,2-a]pyridine-3-carboxamides. The findings from these studies on the pyridine analogues are presented here to provide context on the potential antimicrobial activity of this structural class.

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant efficacy in mouse models of mycobacterial infections. For instance, the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivative, ND-09759, was investigated for its protective efficacy in a mouse model of Mycobacterium tuberculosis infection. nih.gov Treatment with ND-09759 resulted in a significant reduction in the bacterial load in both the lungs and spleens of infected mice. nih.gov The observed antibiotic activity was comparable to that of the first-line anti-tuberculosis drugs, isoniazid and rifampicin. nih.gov Furthermore, histopathological analysis of the lungs of infected mice treated with ND-09759 showed a significant decrease in inflammation compared to untreated mice. nih.gov

In another study, a panel of six imidazo[1,2-a]pyridine-3-carboxamides was assessed for activity against Mycobacterium avium. nih.gov One of these compounds, ND-10885, exhibited significant antimicrobial activity in a mouse model of M. avium infection, reducing the bacterial burden in the lung, spleen, and liver. nih.gov When administered in combination with rifampin, ND-10885 showed an additive effect in reducing the bacterial load in the lungs. nih.gov These findings highlight the potential of the broader imidazo[1,2-a]pyridine/pyrimidine (B1678525) class as a source of new anti-infective agents. nih.govnih.gov

Efficacy of ND-09759 in a Mouse Model of Mycobacterium tuberculosis Infection
CompoundInfection ModelKey FindingsReference
ND-09759Mycobacterium tuberculosisSignificantly decreased bacterial burden in lungs and spleens. Efficacy was equivalent to isoniazid and rifampicin. Reduced inflammation in the lungs. nih.gov
Efficacy of ND-10885 in a Mouse Model of Mycobacterium avium Infection
CompoundInfection ModelKey FindingsReference
ND-10885Mycobacterium aviumShowed significant activity in the lung, spleen, and liver. A combined regimen with rifampin was additive in its anti-M. avium activity in the lung. nih.gov

Computational Approaches in the Research of Imidazo 1,2 a Pyrimidine 3 Carboxylic Acid Analogues

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a target protein.

In the study of Imidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives, molecular docking has been a key strategy to identify and optimize potential inhibitors for various diseases. For instance, novel derivatives of 4-oxo-4,10-dihydrobenzo documentsdelivered.comresearchgate.netThis compound have been investigated as potential HIV-1 integrase inhibitors. nih.govbenthamdirect.com Docking studies were performed to understand the probable binding mechanism of these compounds within the enzyme's active site. nih.govbenthamdirect.com Similarly, other research has utilized docking to evaluate imidazo[1,2-a]pyrimidine (B1208166) derivatives as potential dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the SARS-CoV-2 spike protein, which are critical for viral entry into human cells. nih.govresearchgate.net

A crucial aspect of molecular docking is the detailed analysis of interactions between the ligand and the amino acid residues of the target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental for the stability of the ligand-protein complex and the biological activity of the compound.

For the 4-oxo-4,10-dihydrobenzo documentsdelivered.comresearchgate.netThis compound series targeting HIV-1 integrase, docking studies have provided insights into the specific binding modes. nih.gov These analyses help to explain the structure-activity relationships observed in biological assays. In the context of SARS-CoV-2, docking simulations of imidazo[1,2-a]pyrimidine derivatives revealed key interactions within the binding sites of both the hACE2 receptor and the spike protein's receptor-binding domain (RBD). nih.gov This information is vital for the rational design of more potent inhibitors that can effectively block the virus-host interaction.

Molecular docking programs calculate a scoring function to estimate the binding affinity, typically expressed in kcal/mol, which helps in ranking potential drug candidates. Lower binding energy values indicate a more favorable and stable interaction between the ligand and the protein.

In studies targeting SARS-CoV-2 proteins, newly synthesized imidazo[1,2-a]pyrimidine derivatives demonstrated promising binding affinities. nih.govresearchgate.net The top-scoring compound exhibited a notable affinity for both the ACE2 receptor and the spike protein. nih.govresearchgate.net These computational predictions suggest that such compounds could be effective inhibitors of SARS-CoV-2 entry into human cells. researchgate.net

Table 1: Predicted Binding Affinities of an Imidazo[1,2-a]pyrimidine Derivative
Target ProteinBinding Affinity (kcal/mol)Reference CompoundReference Binding Affinity (kcal/mol)
ACE2-9.1Angiotensin II-9.2
Spike Protein-7.3Cannabidiolic Acid (CBDA)-5.7

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. bohrium.com These models are valuable for predicting the activity of newly designed compounds without the need for immediate synthesis and biological testing.

Three-dimensional QSAR (3D-QSAR) models consider the three-dimensional properties of molecules to explain their biological activities. Atom-based 3D-QSAR models are generated by aligning a set of molecules and then placing them in a grid. The steric and electrostatic fields are calculated at each grid point, and these values are used to build a statistical model that correlates these properties with biological activity. For classes of compounds like imidazo[1,2-a]pyrimidine derivatives targeting HIV integrase, atom-based QSAR models have been developed. researchgate.net These models help to visualize the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, thereby guiding the design of more potent analogues. researchgate.net

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Pharmacophore models are generated from a set of active molecules, identifying common features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For HIV-1 integrase inhibitors, including those based on the imidazo[1,2-a]pyrimidine scaffold, pharmacophore models have been established. researchgate.netbohrium.com These models typically highlight the key features required for metal chelation within the enzyme's active site, a common mechanism for this class of inhibitors. bohrium.com A generated pharmacophore hypothesis can then be used as a 3D query to screen large compound databases to identify novel molecules that fit the model and are likely to be active. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that calculate the time-dependent behavior of a molecular system. MD simulations provide detailed information on the fluctuations and conformational changes of proteins and ligands over time. In the context of drug design, they are often used to validate the results of molecular docking.

For this compound analogues, MD simulations have been performed to assess the stability of the ligand-protein complexes predicted by docking studies. nih.govbenthamdirect.com By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can confirm whether the key interactions observed in the static docking pose are maintained over time. nih.gov These simulations provide a more realistic view of the binding event and increase the confidence in the predicted binding mode, confirming the structural stability and energetically favorable binding of the ligand. nih.govambeed.com

Density Functional Theory (DFT) Calculations and Quantum Chemical Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has been widely applied to study imidazo[1,2-a]pyrimidine derivatives to predict their molecular properties accurately. nih.govresearchgate.net These calculations are typically performed using specific basis sets, such as B3LYP/6–31 G (d, p) or B3LYP/6-311++G(d,p), which provide a satisfactory correlation between theoretical and experimental data. acs.orgsemanticscholar.orgnih.gov DFT allows for the optimization of molecular geometry and the calculation of various quantum chemical parameters that describe the molecule's reactivity and stability. acs.orgnih.gov

Frontier Molecular Orbital (FMO) analysis is a critical component of quantum chemical studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is associated with the molecule's electron-donating ability, while the LUMO relates to its electron-accepting character. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔEgap), is a key indicator of molecular stability and chemical reactivity. acs.orgnih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For imidazo[1,2-a]pyrimidine derivatives, FMO analysis helps in understanding the electronic charge mobility within the molecular system and predicting its reactive behavior. nih.gov

Table 1: FMO Parameters for Selected Imidazo[1,2-a]pyrimidine Derivatives

CompoundEHOMO (eV)ELUMO (eV)ΔEgap (eV)
Derivative 7a-6.44-2.713.73
Derivative 7c-6.41-2.873.54
Reference-6.41-2.184.23

Data sourced from a study on imidazo[1,2-a]pyrimidine Schiff base derivatives. nih.gov

Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution around a molecule, providing a map of its electrostatic potential. nih.gov This is crucial for understanding intermolecular interactions, particularly hydrogen bonding, and for identifying the reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net In an MEP map, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and represent sites for nucleophilic attack. researchgate.net For imidazo[1,2-a]pyrimidine analogues, MEP analysis helps to comprehend the relationship between molecular structure and biological activity by highlighting the regions most likely to engage in interactions with a biological receptor. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to characterize chemical bonds and non-covalent interactions within a molecular system. acs.orgnih.gov By identifying Bond Critical Points (BCPs) between interacting atoms, QTAIM can determine the type and strength of these interactions. nih.gov

Complementing this, Reduced Density Gradient (RDG) analysis is a method used to visualize and study weak non-covalent interactions. nih.gov It generates 3D isosurfaces where different colors represent different interaction types: blue indicates strong attractive interactions like hydrogen bonds, green signifies weak van der Waals interactions, and red denotes repulsive interactions. nih.gov These analyses are vital for understanding the intricate network of forces that stabilize the conformation of imidazo[1,2-a]pyrimidine derivatives and their complexes with receptors. nih.gov

In Silico ADME-Tox and Drug-Likeness Predictions

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of a compound is essential to identify candidates with favorable pharmacokinetic profiles. mdpi.comsemanticscholar.org For imidazo[1,2-a]pyrimidine derivatives, various in silico tools and web servers, such as SwissADME and pkCSM, are employed to predict these properties. nih.govmdpi.com

These predictions include a range of physicochemical parameters like the partition coefficient (Log P), topological polar surface area (TPSA), molar refractivity, and the number of rotatable bonds, hydrogen bond donors, and acceptors. nih.govmdpi.com Furthermore, drug-likeness is evaluated based on established guidelines like Lipinski's Rule of Five. mdpi.com Compounds that adhere to these rules are more likely to be orally bioavailable and exhibit drug-like characteristics. nih.gov ADME-Tox predictions help to filter out compounds that are likely to fail in later stages of development due to poor pharmacokinetics or toxicity, thereby streamlining the drug discovery process. nih.govmdpi.com

Table 2: Predicted Physicochemical and Drug-Likeness Properties for Selected Imidazo[1,2-a]pyrimidine Derivatives

CompoundMolecular Weight ( g/mol )LogPH-bond AcceptorsH-bond DonorsLipinski's Rule Violations
Derivative 3g225.252.58310
Derivative 3j259.713.39210
Derivative 3k253.313.36210

Data sourced from a study on the drug-likeness of imidazo[1,2-a]pyrimidine derivatives. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substitution Patterns on Biological Efficacy

The biological efficacy of derivatives of imidazo[1,2-a]pyrimidine-3-carboxylic acid is highly dependent on the nature and position of various substituents on the bicyclic ring system. Modifications at the 2- and 3-positions, in particular, have been shown to be critical determinants of potency and target selectivity.

Effects of Substituents at 2- and 3-Positions

The substitution at the 2-position of the imidazo[1,2-a]pyrimidine (B1208166) ring plays a significant role in modulating biological activity. For instance, in the context of antitubercular agents, the closely related imidazo[1,2-a]pyridine-3-carboxamides have shown that small alkyl groups, such as methyl, at the 2-position are favorable for activity. While direct and extensive SAR studies on the 2-position of this compound are limited, the existing data on related compounds suggest that this position is sensitive to steric and electronic changes.

The 3-position, featuring the carboxylic acid group, is a primary site for modification, often being converted to amides or esters to enhance cell permeability and target engagement. The nature of the amide substituent is a critical determinant of potency. For example, in a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, a variety of substituted benzyl (B1604629) amides were shown to be highly potent against Mycobacterium tuberculosis. This highlights the importance of the group attached to the carbonyl at the 3-position in directing the molecule to its biological target. The introduction of an additional nitrogen atom in the core, forming the imidazo[1,2-a]pyrimidine ring, has been shown to be well-tolerated, maintaining submicromolar potency in antitubercular assays. researchgate.net

Compound/Analogue Modification Biological Target/Activity Observed Efficacy
Imidazo[1,2-a]pyridine (B132010) analogue2,7-dimethyl, 3-(N-benzyl)carboxamideMycobacterium tuberculosisPotent activity (MIC <1 µM)
Imidazo[1,2-a]pyrimidine analogue2,6-dimethyl, 3-(N-benzyl)carboxamideMycobacterium tuberculosisMaintained submicromolar potency, indicating the pyrimidine (B1678525) core is tolerated. researchgate.net
Benzo frontiersin.orgnih.govThis compound derivative (Compound 6k)Complex fused ring system with additional substitutionsHIV-1 (cell-based assay)Good inhibitory activity (EC50 = 0.8 µM). mdpi.com

Influence of Bulky and Lipophilic Moieties

The introduction of bulky and lipophilic groups, particularly on the amide portion at the 3-position, has been a successful strategy for significantly enhancing the biological potency of this class of compounds. Research on imidazo[1,2-a]pyridine-3-carboxamides has demonstrated that larger, more lipophilic biaryl ethers attached to the amide nitrogen lead to outstanding nanomolar potency against Mycobacterium tuberculosis. nih.gov This suggests that a corresponding lipophilic pocket exists in the biological target that can accommodate these bulky substituents, leading to enhanced binding affinity.

This principle was further substantiated in the development of antitubercular agents, where SAR investigation revealed that bulky and more lipophilic biaryl ethers were associated with a nanomolar range of potency. rsc.orgnih.gov This indicates that increasing the lipophilicity and size of certain substituents can be a key strategy for improving the efficacy of this compound derivatives, provided that other properties like solubility are not adversely affected.

Compound Series Modification Key Finding
Imidazo[1,2-a]pyridine-3-carboxamidesIntroduction of biaryl ethers on the amideLarger, more lipophilic biaryl ethers resulted in nanomolar potency. nih.gov
Antitubercular Imidazo[1,2-a]pyridine-3-carboxamidesExploration of bulky and lipophilic groupsSAR revealed that such moieties were correlated with nanomolar potency. rsc.orgnih.gov

Rational Design Principles for Enhanced Potency and Selectivity

Rational drug design, often aided by computational modeling, has been instrumental in the development of highly potent and selective inhibitors based on the imidazo[1,2-a]pyrimidine scaffold. One key strategy involves identifying and targeting specific pockets within the active site of the target enzyme or receptor. For example, in the design of novel inhibitors, molecular docking studies can provide insights into the probable binding mechanisms and guide the synthesis of compounds with improved affinity. mdpi.comnih.gov

A successful approach has been the structural modification of known inhibitors to incorporate the this compound core. This was demonstrated in the design of HIV-1 integrase inhibitors, where the structure of N-arylindole β-diketoacids was modified to create novel 4-oxo-4,10-dihydrobenzo frontiersin.orgnih.govThis compound derivatives. mdpi.com This scaffold-hopping strategy can lead to the discovery of new chemical series with improved drug-like properties.

Furthermore, understanding the molecular interactions that govern binding is crucial. For instance, the MEP (Molecular Electrostatic Potential) can be used to comprehend the relationship between molecular structure and biological activity by identifying electrophilic and nucleophilic reaction sites and hydrogen bonding interactions. nih.gov This knowledge allows for the rational design of molecules with optimized interactions with their biological target, thereby enhancing potency and selectivity.

Development of Improved Analogues with Optimized Pharmacokinetic Profiles

A critical aspect of drug development is the optimization of pharmacokinetic (PK) properties, which include absorption, distribution, metabolism, and excretion (ADME). For this compound and its derivatives, research has focused on creating analogues with improved metabolic stability and oral bioavailability.

Studies on the closely related imidazo[1,2-a]pyridine-3-carboxamides have shown that this class of compounds can possess encouraging pharmacokinetic profiles. nih.gov The in vivo ADME properties of several potent antitubercular compounds from this series have been assessed, demonstrating their potential as drug-like candidates. researchgate.net

The development of compounds with both high potency and favorable pharmacokinetics is a key objective. Research has led to the identification of imidazo[1,2-a]pyridine-3-carboxamides with low nanomolar potency and significantly enhanced pharmacokinetic profiles. nih.gov For example, specific analogues have demonstrated promising in vivo mouse pharmacokinetic profiles with good oral bioavailability, supporting their potential for further development as therapeutic agents. rsc.orgnih.gov These findings underscore the tractability of this scaffold for optimization to achieve a balance of potent biological activity and desirable drug-like properties.

Compound/Analogue Key Pharmacokinetic Feature Significance
Imidazo[1,2-a]pyridine-3-carboxamide (B1205228) (Representative compounds)Assessed in vivo ADME propertiesDemonstrates the drug-like potential of the scaffold. researchgate.netnih.gov
Optimized Imidazo[1,2-a]pyridine-3-carboxamide AnaloguePromising in vivo mouse PK profile (good oral bioavailability)Supports the series as an exciting class for further development. rsc.orgnih.gov
Advanced Imidazo[1,2-a]pyridine-3-carboxamide AnalogueDramatically enhanced (low nanomolar) potency and significantly enhanced pharmacokinetics. nih.govHighlights the successful optimization of both potency and PK properties.

Therapeutic Development and Future Research Directions

Imidazo[1,2-a]pyrimidine-3-carboxylic Acid Derivatives as Lead Compounds

The imidazo[1,2-a]pyrimidine (B1208166) scaffold, particularly with a carboxylic acid group at the 3-position, serves as a privileged structure in medicinal chemistry, leading to the identification of numerous lead compounds for various therapeutic targets. researchgate.net These derivatives are recognized for their structural resemblance to purine (B94841) bases, suggesting potential interactions with a wide array of biological targets. mdpi.com Researchers have successfully utilized this core to develop potent inhibitors for infectious diseases and other conditions.

A notable area of development is in the fight against Human Immunodeficiency Virus type 1 (HIV-1). A series of 4-oxo-4,10-dihydrobenzo mdpi.comrsc.orgThis compound derivatives were designed as potential HIV-1 integrase inhibitors. nih.gov Through in-vitro cell-based assays, several compounds demonstrated significant anti-HIV-1 activity. nih.gov These findings suggest that this specific class of this compound derivatives are promising lead compounds for developing new anti-HIV-1 drugs. nih.gov

Similarly, derivatives based on the related imidazo[1,2-a]pyridine-3-carboxamide (B1205228) core have yielded a clinical candidate for tuberculosis (TB), a disease with growing resistance to current treatments. rsc.org Exploration of these carboxamides, derived from the corresponding carboxylic acid, led to the development of compounds with impressive potency against Mycobacterium tuberculosis (Mtb). rsc.org Structure-activity relationship (SAR) studies revealed that modifications, such as the inclusion of bulky and lipophilic biaryl ethers, resulted in nanomolar potency. rsc.org One of the most advanced compounds from this class is Telacebec (Q203), which has progressed into clinical trials for treating multidrug-resistant tuberculosis. rsc.org

The table below summarizes key lead compounds and their observed biological activities.

Compound ClassTherapeutic TargetKey Findings
4-oxo-4,10-dihydrobenzo mdpi.comrsc.orgThis compound derivativesHIV-1 IntegraseCompound 6k identified as the most potent, with an EC₅₀ of 0.8 μM and a selectivity index of 175 in cell-based anti-HIV-1 assays. nih.gov
Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosis (QcrB)Led to the discovery of Telacebec (Q203) , a clinical candidate for MDR-TB. Other derivatives showed MIC₉₀ values as low as ≤0.006 μM. rsc.org
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosis (QcrB)A series of potent anti-TB agents with excellent in vitro activity (MIC₉₀, 0.069–0.174 μM) against drug-sensitive Mtb strains. rsc.org

Challenges and Opportunities in Drug Discovery

The development of therapeutic agents based on the this compound scaffold is not without its hurdles, yet these challenges often create significant opportunities for innovation. A primary challenge across multiple therapeutic areas is the rise of drug resistance. rsc.org In tuberculosis, for instance, the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis presents a formidable obstacle to effective treatment. rsc.org This resistance creates a critical and unmet need for novel therapeutics, providing a clear opportunity for the development of imidazo[1,2-a]pyrimidine-based agents that act on new biological targets. rsc.org A similar challenge is seen with viral infections like influenza A, where the continuous emergence of drug-resistant strains limits the effectiveness of current antiviral drugs. researchgate.net This provides an opportunity for new scaffolds like imidazo[1,2-a]pyrimidines that can target different viral mechanisms, such as viral entry mediated by hemagglutinin. researchgate.net

Beyond drug resistance, a significant challenge in the drug discovery process is optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Achieving good metabolic stability, solubility, and oral bioavailability while maintaining high potency and selectivity is a complex balancing act. rsc.orgnih.gov For example, initial lead compounds may show high potency in vitro but fail in vivo due to rapid metabolism in liver microsomes. rsc.org This challenge, however, drives the opportunity for medicinal chemists to apply advanced strategies in structural optimization and drug design to create candidates with favorable "drug-like" properties. rsc.orgnih.gov The structural versatility of the imidazo[1,2-a]pyrimidine nucleus offers a flexible foundation for such modifications, enhancing the potential for successful clinical development. researchgate.net

Strategies for Further Optimization of Imidazo[1,2-a]pyrimidine-based Therapeutic Agents

To translate promising lead compounds into viable drug candidates, several optimization strategies are employed. A key approach is systematic structural optimization guided by structure-activity relationships (SAR). This involves making targeted chemical modifications to the lead molecule to enhance desired properties. For instance, in the development of imidazo[1,2-a]pyridine-based STAT3 inhibitors for gastric cancer, a systematic structural optimization was performed specifically to improve metabolic stability, leading to a more effective inhibitor. nih.gov This process often involves exploring different substituents on the core scaffold to improve potency and drug-like characteristics. rsc.org

Structure-based drug design is another powerful optimization strategy. This technique uses high-resolution structural information of the target protein to guide the design of more potent and selective inhibitors. For the development of dual Mer/Axl kinase inhibitors from an imidazo[1,2-a]pyridine (B132010) series, structure-based design was used to improve potency and simultaneously reduce lipophilicity, a common issue that can lead to poor pharmacokinetic properties. colab.ws This rational design approach allows for more efficient optimization compared to traditional trial-and-error methods.

Furthermore, medicinal chemists are exploring innovative scaffold modifications and hybrid approaches. Functionalization at the 3-position of the imidazo[1,2-a]pyrimidine ring is a common strategy to modulate biological activity. rsc.org Another advanced strategy involves creating hybrid molecules that combine the imidazo[1,2-a]pyrimidine scaffold with another known pharmacophore. This "hybrid scaffold approach" aims to leverage the beneficial properties of two different classes of compounds to create a single molecule with enhanced activity or a dual mode of action. rsc.org

Potential for Novel Applications Beyond Current Scope

While significant research has focused on the antimicrobial and anticancer properties of imidazo[1,2-a]pyrimidine derivatives, the unique chemical nature of this scaffold opens doors to a wide range of novel therapeutic applications. ontosight.ai One of the most contemporary and novel applications is in the development of antivirals for emerging infectious diseases. Recent computational and synthetic studies have explored imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the SARS-CoV-2 spike protein, aiming to block viral entry into human cells. nih.gov Molecular docking studies have shown that certain derivatives exhibit a remarkable binding affinity for these targets, suggesting they could be developed as effective inhibitors of SARS-CoV-2 infection. nih.gov

The versatility of the scaffold also allows it to be tailored for targets within the central nervous system (CNS). Derivatives of imidazo[1,2-a]pyrimidine have been identified as ligands for the GABAA receptor benzodiazepine (B76468) binding site. dergipark.org.trresearchgate.net This activity suggests a potential for developing novel anxiolytic (anti-anxiety) or anticonvulsant medications, possibly with improved selectivity for specific GABAA receptor subtypes, which could lead to better therapeutic profiles. dergipark.org.tr

Beyond these areas, the imidazo[1,2-a]pyrimidine core is being investigated for complex roles in oncology. For example, researchers have designed derivatives that act as dual inhibitors of Kinesin Spindle Protein (KSP) and Aurora-A kinase. dergipark.org.tr Inhibiting two distinct targets involved in cell division simultaneously could be a powerful strategy to overcome resistance and improve efficacy in cancer treatment. dergipark.org.tr These diverse and expanding applications underscore the immense potential of the this compound scaffold as a foundation for next-generation therapeutics.

Q & A

Q. What are the common synthetic routes for preparing Imidazo[1,2-a]pyrimidine-3-carboxylic acid, and what experimental conditions are critical for success?

  • Methodological Answer : The synthesis typically involves multicomponent reactions (MCRs) or condensation-cyclization strategies. For example:
  • Multicomponent Reactions : A one-pot, three-component reaction using precursors like 2-aminopyrimidine, aldehydes, and activated carbonyl derivatives (e.g., Meldrum’s acid) in aqueous or solvent-free conditions at room temperature. This method minimizes side reactions and improves atom economy .
  • Cyclization : Intramolecular cyclization of intermediates such as imidazo[1,2-a]pyrimidine-3-carboxaldehydes under acidic or catalytic conditions (e.g., iodine or K₂S₂O₈) .
  • Key Conditions : Temperature control (20–80°C), inert atmosphere (N₂/Ar), and catalysts (e.g., I₂, K₂S₂O₈) to enhance regioselectivity. Purification often requires column chromatography or recrystallization .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • NMR : ¹H/¹³C NMR to confirm substituent positions and aromaticity. For example, characteristic peaks for the carboxylic acid proton (~12–14 ppm) and pyrimidine ring protons (7–9 ppm) .
  • HPLC : Purity assessment using reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₈H₆N₃O₂ requires [M+H]⁺ = 178.0482).
  • X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtained .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Waste Disposal : Segregate acidic waste and neutralize before disposal. Collaborate with certified biohazard waste companies for environmentally safe disposal .
  • Emergency Measures : Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis, particularly in scalable workflows?

  • Methodological Answer :
  • Continuous Flow Reactors : Improve heat/mass transfer and reduce reaction time. For example, using microreactors with precise temperature control (40–60°C) and residence time optimization .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) or organocatalysts to enhance cyclization efficiency. Computational tools (e.g., DFT) can predict catalytic activity .
  • Solvent Optimization : Replace traditional solvents (DMF, DMSO) with greener alternatives (e.g., ethanol/water mixtures) to improve sustainability without sacrificing yield .

Q. What computational strategies are effective for designing novel derivatives of this compound with enhanced bioactivity?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis of high-affinity candidates .
  • Machine Learning : Train models on existing SAR data to predict substituent effects on solubility or binding affinity .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Standardize Assays : Replicate studies under identical conditions (e.g., cell lines, incubation time) to isolate variable effects. For example, discrepancies in IC₅₀ values may arise from differences in MTT assay protocols .
  • Purity Verification : Confirm compound purity via HPLC before biological testing. Impurities >2% can skew results .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare data across studies, accounting for factors like solvent choice (DMSO vs. PBS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.